(2S)-2-piperazin-1-ylpropan-1-ol
Overview
Description
(2S)-2-piperazin-1-ylpropan-1-ol is a chiral compound with a piperazine ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-piperazin-1-ylpropan-1-ol typically involves the reaction of (S)-2-chloropropanol with piperazine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-piperazin-1-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
(2S)-2-piperazin-1-ylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-piperazin-1-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-piperazin-1-ylbutan-1-ol: Similar structure with an additional carbon in the alkyl chain.
(2S)-2-piperazin-1-ylethan-1-ol: Similar structure with one less carbon in the alkyl chain.
(2S)-2-morpholin-1-ylpropan-1-ol: Similar structure with a morpholine ring instead of a piperazine ring.
Uniqueness
(2S)-2-piperazin-1-ylpropan-1-ol is unique due to its specific chiral center and the presence of both a piperazine ring and a hydroxyl group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
Properties
IUPAC Name |
(2S)-2-piperazin-1-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(6-10)9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSAIUCZKQGPNG-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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